molecular formula C23H22ClN3O2S B11382741 N-(3-chlorophenyl)-4,6-dimethyl-2-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxamide

N-(3-chlorophenyl)-4,6-dimethyl-2-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxamide

Cat. No.: B11382741
M. Wt: 440.0 g/mol
InChI Key: VHORWZHXQRCHIZ-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-4,6-dimethyl-2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)pyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with chlorophenyl, dimethyl, carbamoylmethyl, and sulfanyl groups, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4,6-dimethyl-2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 3-chlorobenzaldehyde, acetone, and ammonium acetate.

    Substitution Reactions:

    Carbamoylation and Sulfanylation: The carbamoylmethyl and sulfanyl groups are introduced through reactions with isocyanates and thiols, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4,6-dimethyl-2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chlorophenyl)-4,6-dimethyl-2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4,6-dimethyl-2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-4,6-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide
  • N-(3-chlorophenyl)-4,6-dimethyl-2-(phenylcarbamoyl)pyridine-3-carboxamide

Uniqueness

N-(3-chlorophenyl)-4,6-dimethyl-2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)pyridine-3-carboxamide is unique due to the presence of both carbamoylmethyl and sulfanyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C23H22ClN3O2S

Molecular Weight

440.0 g/mol

IUPAC Name

N-(3-chlorophenyl)-4,6-dimethyl-2-[2-(2-methylanilino)-2-oxoethyl]sulfanylpyridine-3-carboxamide

InChI

InChI=1S/C23H22ClN3O2S/c1-14-7-4-5-10-19(14)27-20(28)13-30-23-21(15(2)11-16(3)25-23)22(29)26-18-9-6-8-17(24)12-18/h4-12H,13H2,1-3H3,(H,26,29)(H,27,28)

InChI Key

VHORWZHXQRCHIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=C(C(=CC(=N2)C)C)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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